molecular formula C8H9ClO3 B1364949 5-Chlorovanillyl alcohol CAS No. 20624-92-4

5-Chlorovanillyl alcohol

Cat. No.: B1364949
CAS No.: 20624-92-4
M. Wt: 188.61 g/mol
InChI Key: VQEZBFOBPUKDGM-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5-Chlorovanillyl alcohol plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain oxidoreductases, which catalyze the oxidation-reduction reactions involving this compound. Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, influencing their conformation and activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in hepatocytes, this compound can modulate the expression of genes involved in detoxification processes. It also affects the activity of enzymes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their function. For instance, this compound can inhibit certain cytochrome P450 enzymes, affecting the metabolism of other compounds. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade when exposed to moisture or light. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and enzyme activity. Toxic or adverse effects have been observed at very high doses, including potential hepatotoxicity and disruption of normal cellular processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, leading to the formation of metabolites that can further participate in biochemical reactions. The compound can also influence metabolic flux and alter the levels of various metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound may accumulate in certain tissues, depending on its affinity for specific transporters and binding sites .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorovanillyl alcohol can be achieved through several methods. One common approach involves the chlorination of vanillyl alcohol. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . Another method involves the reduction of 5-chlorovanillin using a reducing agent like sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Properties

IUPAC Name

2-chloro-4-(hydroxymethyl)-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-3,10-11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEZBFOBPUKDGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CO)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400394
Record name 5-Chlorovanillyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20624-92-4
Record name 3-Chloro-4-hydroxy-5-methoxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20624-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chlorovanillyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLORO-4-HYDROXY-5-METHOXYBENZYL ALCOHOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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